1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
Description
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex heterocyclic compound that has garnered interest due to its potential biological activities This compound features a unique structure combining a triazoloquinazoline core with a piperazine ring substituted with a fluorophenyl group and a phenylsulfonyl group
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S/c26-18-10-12-19(13-11-18)30-14-16-31(17-15-30)23-21-8-4-5-9-22(21)32-24(27-23)25(28-29-32)35(33,34)20-6-2-1-3-7-20/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGPRQGZTNCXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline scaffold.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazoloquinazoline core.
Substitution with Fluorophenyl and Phenylsulfonyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenylsulfonyl group.
Reduction: Reduction reactions can target the triazoloquinazoline core or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Biological Research: It has been investigated for its interactions with biological targets, such as enzymes and receptors, making it a valuable tool for studying biochemical pathways.
Industrial Applications: The compound’s unique structure and reactivity make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound has been shown to bind to certain enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: By modulating the activity of these targets, the compound can influence various biochemical pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and exhibits similar biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring and aromatic substitutions, showing comparable reactivity.
Uniqueness
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE is unique due to its combination of a triazoloquinazoline core with both fluorophenyl and phenylsulfonyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The unique structural features of this compound facilitate interactions with various biological targets, making it a subject of interest in drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 488.5 g/mol. The structure includes a triazole ring fused with a quinazoline core, along with a benzenesulfonyl group and a piperazine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N6O4S |
| Molecular Weight | 488.5 g/mol |
| CAS Number | 893274-13-0 |
| Structural Features | Triazole, Quinazoline, Piperazine |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazoloquinazoline derivatives. For instance, compounds derived from the [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans . The mechanism often involves inhibition of biofilm formation and disruption of bacterial cell walls.
Anticancer Potential
The anticancer properties of triazoloquinazolines have been explored through various assays. Compounds similar to our target have been reported to exhibit antiproliferative effects on cancer cell lines. For example, studies indicate that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The ability to intercalate DNA has also been noted as a potential mechanism for their anticancer activity .
Neuroprotective Effects
Research has suggested that certain derivatives may possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . This opens avenues for exploring the compound's utility in treating neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
In a recent evaluation of several triazoloquinazoline derivatives against bacterial strains, compounds displaying structural similarities to our target were found to inhibit growth effectively. The study involved testing against both Gram-positive and Gram-negative bacteria, illustrating broad-spectrum antimicrobial activity .
Study 2: Anticancer Activity
A series of synthesized triazoloquinazolines were tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain modifications to the quinazoline core significantly enhanced cytotoxicity, suggesting structure-activity relationships that could inform future drug design .
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine, and how can purity be ensured?
Methodological Answer:
- Step 1: Precursor Selection
Use 4-fluorophenylpiperazine and a triazoloquinazoline sulfonyl chloride derivative as primary precursors. Condensation under basic conditions (e.g., K₂CO₃ in DMF) forms the core structure . - Step 2: Solvent Optimization
Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency due to improved solubility of aromatic intermediates. For cyclization steps, toluene or THF under reflux may reduce side reactions . - Step 3: Purification
Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
Q. How can researchers assess the compound’s preliminary biological activity in kinase inhibition assays?
Methodological Answer:
- In Vitro Kinase Assays :
- Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-binding assays with fluorescence polarization.
- IC₅₀ values are calculated via dose-response curves (concentration range: 0.1–100 µM). Compare to positive controls (e.g., staurosporine) .
- Selectivity Screening :
Employ a kinase profiling panel (e.g., 50+ kinases) to identify off-target effects. Data contradictions (e.g., high potency but low selectivity) may arise from piperazine flexibility .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties influencing this compound’s reactivity?
Methodological Answer:
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase selectivity?
Methodological Answer:
- Substituent Variation :
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking in hydrophobic kinase pockets.
- Modify the benzenesulfonyl moiety to alkylsulfonyl groups to reduce metabolic instability .
- Molecular Docking :
Use AutoDock Vina to model interactions with kinase ATP-binding sites. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu738 in EGFR) .
Q. How should researchers resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Assay Validation :
- Data Triangulation :
Cross-reference with proteomics data (e.g., thermal shift assays) to confirm target engagement .
Q. What mechanistic insights can be gained from studying the compound’s degradation under acidic conditions?
Methodological Answer:
- Kinetic Studies :
- Incubate the compound in HCl (0.1–1 M) at 37°C. Monitor degradation via LC-MS to identify hydrolyzed products (e.g., triazolo ring cleavage).
- Calculate rate constants (k) and half-life (t₁/₂) to model stability .
- Mechanistic Probes :
Use isotopic labeling (¹⁸O in sulfonyl groups) to track hydrolysis pathways .
Q. What formulation strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Nanoparticle Encapsulation :
Use PLGA nanoparticles (size: 100–200 nm) prepared via solvent evaporation. Assess encapsulation efficiency (>80%) and release kinetics (pH-dependent) . - Solid Dispersion :
Co-process with PVP-K30 (1:2 ratio) via spray drying to enhance aqueous solubility (2–5× improvement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
